molecular formula C8H6O5 B104000 3,4,5-Trihydroxyphthalaldehyde CAS No. 16790-41-3

3,4,5-Trihydroxyphthalaldehyde

Cat. No.: B104000
CAS No.: 16790-41-3
M. Wt: 182.13 g/mol
InChI Key: BSOXVRQPIPFIDU-UHFFFAOYSA-N
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Description

Properties

CAS No.

16790-41-3

Molecular Formula

C8H6O5

Molecular Weight

182.13 g/mol

IUPAC Name

3,4,5-trihydroxyphthalaldehyde

InChI

InChI=1S/C8H6O5/c9-2-4-1-6(11)8(13)7(12)5(4)3-10/h1-3,11-13H

InChI Key

BSOXVRQPIPFIDU-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1O)O)O)C=O)C=O

Canonical SMILES

C1=C(C(=C(C(=C1O)O)O)C=O)C=O

Other CAS No.

16790-41-3

Synonyms

fomecin B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,4,5-Trimethoxyphenyl-Substituted Triazoles

  • Structure : The compound in contains a 3,4,5-trimethoxyphenyl group attached to a triazole-thiol scaffold. Unlike 3,4,5-trihydroxyphthalaldehyde, this derivative has methoxy (-OCH₃) instead of hydroxyl (-OH) groups and lacks aldehyde functionalities.
  • Reactivity: Methoxy groups are less polar and more electron-donating than hydroxyl groups, reducing hydrogen-bonding capacity but enhancing stability under acidic conditions.

3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone

  • Its hazards and toxicological data remain unstudied, highlighting a gap in safety profiles for novel aromatic compounds .

Data Table: Hypothetical Comparison Based on Structural Analogues

Property This compound (Inferred) 3,4,5-Trimethoxyphenyl-Triazole () 3-Cyclohexylindeno-pyrazol-hydrazone ()
Functional Groups 3× -OH, 2× -CHO 3× -OCH₃, triazole-thiol Hydrazone, pyrazole, cyclohexyl
Reactivity Chelation, oxidation Nucleophilic substitution Uncharacterized
Applications Polymer crosslinkers, metal ligands Medicinal chemistry scaffolds Unknown
Toxicity Data Not available Not discussed Not thoroughly investigated

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